molecular formula C21H29NO14 B1609759 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid CAS No. 4887-11-0

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid

Cat. No.: B1609759
CAS No.: 4887-11-0
M. Wt: 519.5 g/mol
InChI Key: MYVACZVKCHHJHJ-JSNLTNBWSA-N
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Description

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, commonly known as sialic acid. This compound is often used in biochemical and pharmaceutical research due to its role in various biological processes. N-acetylneuraminic acid is a key component of glycoproteins and glycolipids, which are essential for cell-cell interactions, signaling, and microbial pathogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield N-acetylneuraminic acid.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

Scientific Research Applications

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-acetylneuraminic acid: The parent compound, which lacks the acetyl groups.

    Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate: A methyl ester derivative with similar properties.

Uniqueness

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is unique due to its multiple acetyl groups, which enhance its stability and solubility. These properties make it more suitable for certain biochemical applications compared to its non-acetylated counterparts .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVACZVKCHHJHJ-JSNLTNBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456018
Record name 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-11-0
Record name 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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